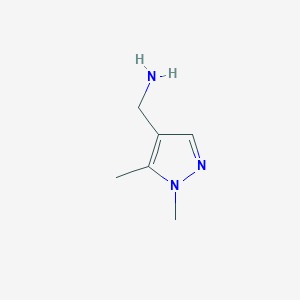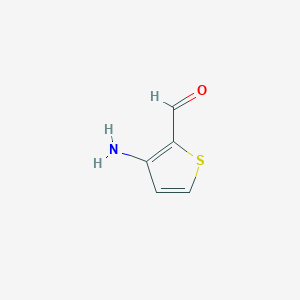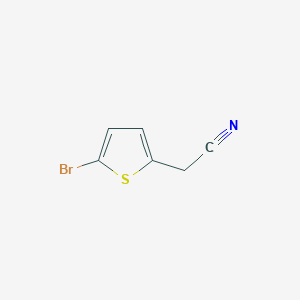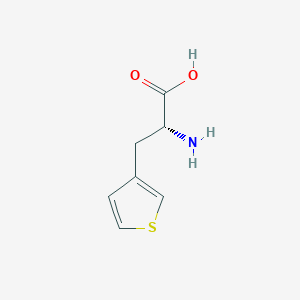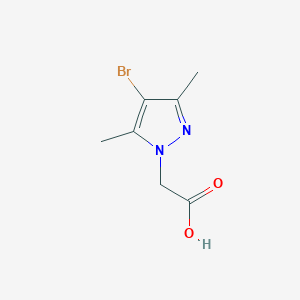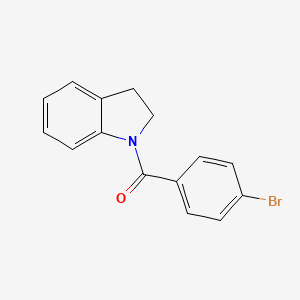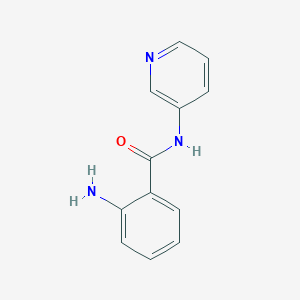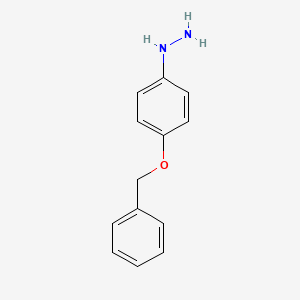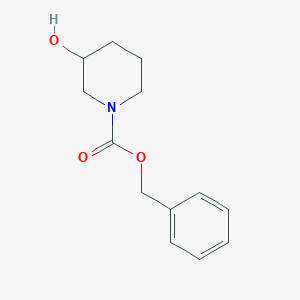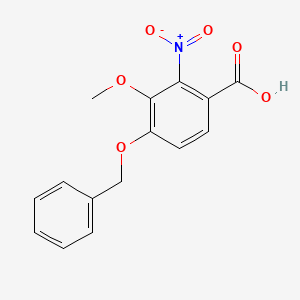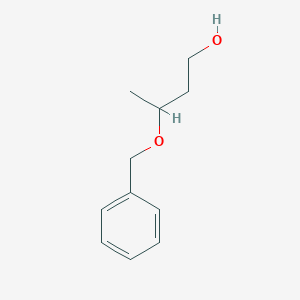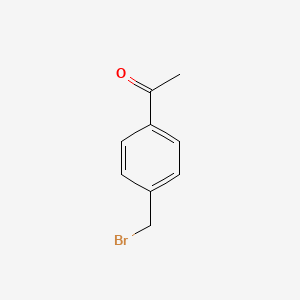
1-(4-(Bromomethyl)phenyl)ethanone
Vue d'ensemble
Description
1-(4-(Bromomethyl)phenyl)ethanone is an organic compound with the molecular formula C9H9BrO. It is also known by other names such as 4’-Bromomethylacetophenone and p-(Bromomethyl)acetophenone. This compound appears as a colorless to off-white solid and is used as an intermediate in various organic synthesis reactions .
Mécanisme D'action
Target of Action
This compound is a synthetic organic molecule, and its specific biological targets may depend on the context of its use .
Mode of Action
As a brominated compound, it may potentially act as an alkylating agent, reacting with nucleophilic sites in biological molecules .
Result of Action
As a brominated compound, it may potentially cause alkylation and subsequent modifications of biological molecules .
Action Environment
The action, efficacy, and stability of 1-(4-(Bromomethyl)phenyl)ethanone can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the compound is recommended to be stored under inert gas at 2-8°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-(Bromomethyl)phenyl)ethanone can be synthesized through the bromination of 4’-methylacetophenone. One common method involves the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile under an inert atmosphere. The reaction is carried out at 95°C for 8 hours, followed by purification steps involving washing with hydrochloric acid, sodium bicarbonate, and brine, and drying over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)phenyl)ethanone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: In the development of pharmaceutical compounds and as a building block for drug synthesis.
Industry: In the production of agrochemicals, dyes, and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methylacetophenone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4’-Bromoacetophenone: Contains a bromine atom directly attached to the aromatic ring, differing in reactivity and applications.
4’-Chloromethylacetophenone: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and use in synthesis.
Uniqueness
1-(4-(Bromomethyl)phenyl)ethanone is unique due to its combination of a bromomethyl group and a carbonyl group, providing a versatile intermediate for various chemical transformations. Its reactivity and ability to undergo multiple types of reactions make it valuable in organic synthesis .
Propriétés
IUPAC Name |
1-[4-(bromomethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARITLZHGNEHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342686 | |
| Record name | 1-(4-(BROMOMETHYL)PHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51229-51-7 | |
| Record name | 1-(4-(BROMOMETHYL)PHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(bromomethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

